Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15763576
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1 |
| Standard InChI Key | KQXATEZZJUKUGF-HNCPQSOCSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1CCC2N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure comprises a fused bicyclic system of benzene and cyclopentane rings (indene), with functional groups strategically positioned to influence reactivity and bioactivity. The R-configuration at the 1-position introduces stereochemical specificity, critical for interactions with chiral biological targets. The methyl ester at C4 and protonated amino group at C1 contribute to its amphiphilic character .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate; hydrochloride | PubChem |
| Molecular Formula | C₁₁H₁₄ClNO₂ | VulcanChem |
| Molecular Weight | 227.69 g/mol | PubChem |
| InChIKey | UOZGMHAMWDHRQO-HNCPQSOCSA-N | PubChem |
| SMILES | COC(=O)C1=CC2=C(C=C1)C@@HN.Cl | PubChem |
| CAS Number | 1246509-63-6 | PubChem |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves a five-step enantioselective process, optimized for yield and stereochemical purity:
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Indene Derivative Formation: Cyclization of o-xylene derivatives via Friedel-Crafts alkylation yields the indene backbone.
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Amination: Chiral resolution is achieved through asymmetric catalysis, introducing the amino group at C1 with >98% enantiomeric excess (ee).
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Esterification: Carboxylic acid intermediacy is esterified using methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | AlCl₃, CH₂Cl₂, 0°C | 75% | 90% |
| Asymmetric Amination | (R)-BINAP-Pd catalyst, H₂ | 82% | 98% ee |
| Esterification | SOCl₂, MeOH | 95% | 99% |
| Salt Formation | HCl (g), diethyl ether | 88% | >99% |
Physicochemical Characterization
Spectroscopic Profiles
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NMR (400 MHz, D₂O): δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.10 (q, J=6.8 Hz, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 2.95–3.10 (m, 2H, CH₂), 2.60–2.75 (m, 2H, CH₂) .
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IR (KBr): 3420 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=C aromatic).
Solubility and Stability
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Aqueous Solubility: 48 mg/mL at 25°C (pH 7.4), attributable to the hydrochloride salt.
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Storage: Stable for 24 months at -20°C under argon; decomposes above 150°C.
Pharmaceutical Applications and Challenges
Drug Development Considerations
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Chirality: The R-enantiomer shows 3-fold higher receptor binding affinity than the S-form in preliminary assays.
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Prodrug Potential: Ester hydrolysis in vivo could release active carboxylic acid metabolites.
Regulatory and Synthetic Hurdles
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Scalability: Asymmetric amination requires expensive Pd catalysts, necessitating alternative chiral auxiliaries.
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Hyroscopicity: Salt form demands controlled humidity during formulation.
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